Chloromethylphosphonothioic dichloride
Overview
Description
Chloromethylphosphonothioic dichloride is a reactive and useful intermediate in organophosphorus chemistry . It is of special interest due to its desulfurization by trivalent phosphorus compounds such as phenylphosphonous dichloride leading to the formation of chloromethylphosphonous dichloride .
Synthesis Analysis
Chloromethylphosphonothioic dichloride can be synthesized by reacting chloromethylphosphonic dichloride with tetraphosphorus decasulfide . The reaction mixture is heated under reflux with stirring for 6 hours, the liquid temperature being 180–190° . The nearly black reaction mixture is then allowed to cool to room temperature and is distilled under reduced pressure .Molecular Structure Analysis
The Chloromethylphosphonothioic dichloride molecule contains a total of 7 bond(s). There are 5 non-H bond(s), 1 multiple bond(s), 1 double bond(s), and 1 phosphorane(s) (thio-) .Chemical Reactions Analysis
The reaction of chloromethylphosphonic dichloride with tetraphosphorus decasulfide or with thiophosphoryl chloride under autogenous pressure leads to the formation of Chloromethylphosphonothioic dichloride .Physical And Chemical Properties Analysis
Chloromethylphosphonothioic dichloride is a liquid with a refractive index of n20/D 1.497 (lit.) . It has a boiling point of 78-82 °C/10 mmHg (lit.) and a density of 1.638 g/mL at 25 °C (lit.) . Its molecular weight is 167.36 .Scientific Research Applications
Agricultural Applications
Chloromethylphosphonothioic dichloride, through its related compound ethephon (2-chloroethylphosphonic acid), is used in agriculture for various purposes. Ethephon is applied to cereal crops like barley to control lodging and influence tillering and yield. This effect varies based on species, cultivar, and application timing and rate, as observed in studies on irrigated spring barley (Foster, Reid, & Taylor, 1991)(Foster, Reid, & Taylor, 1991).
Plant Growth Regulation
Ethephon is also used as a plant growth regulator. It releases ethylene upon application, influencing processes like flower abortion, branching stimulation, and stem elongation inhibition. Its effectiveness as a foliar spray in ornamental crop production has been studied extensively, with varying effects on different plant species (Smith & Whiting, 2010)(Smith & Whiting, 2010).
Effects on Crops
Studies have shown that ethephon can enhance grain yield in crops like barley and wheat by altering grain-filling processes. The timing of ethephon application after heading is crucial for its effectiveness in improving yield (Ma & Smith, 1992)(Ma & Smith, 1992).
Applications in Rubber Production
Chloromethylphosphonothioic dichloride-related compounds like ethephon have also been studied for their role in improving latex production in rubber trees (Hevea brasiliensis). Research into chemically modifying polyisoprene chains with ethephon derivatives aimed to create products with prolonged stimulating activity for latex production (Derouet, Cauret, & Brosse, 2003)(Derouet, Cauret, & Brosse, 2003).
Safety And Hazards
properties
IUPAC Name |
dichloro-(chloromethyl)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl3PS/c2-1-5(3,4)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHKZXIMFUYRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=S)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342710 | |
Record name | Chloromethylphosphonothioic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethylphosphonothioic dichloride | |
CAS RN |
1983-27-3 | |
Record name | P-(Chloromethyl)phosphonothioic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1983-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethylphosphonothioic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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